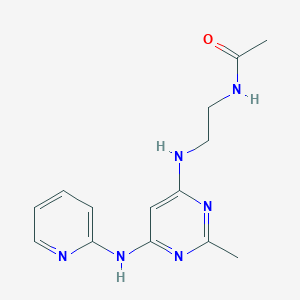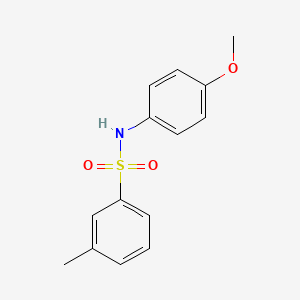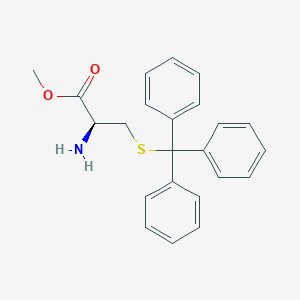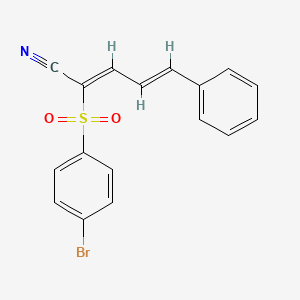![molecular formula C26H34N4O3 B3015951 N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 922013-59-0](/img/structure/B3015951.png)
N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O3 and its molecular weight is 450.583. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dopamine Agonist Properties
Compounds related to tetrahydroquinolines have been investigated for their dopamine agonist properties, which are crucial for developing treatments for diseases such as Parkinson's disease and depression. A study by Jacob et al. (1981) synthesized a series of N-alkyl-tetrahydroisoquinolines to examine their ability to mimic dopamine's effects, focusing on their potential to dilate the renal artery. This research indicates the importance of structural modifications in enhancing or reducing dopamine-like activity, highlighting the relevance of such compounds in medicinal chemistry (Jacob et al., 1981).
Fluorescent Zinc Sensors
Bisquinoline derivatives, structurally related to the compound , have been synthesized and evaluated as fluorescent zinc sensors. Mikata et al. (2009) explored the fluorescent responses of these compounds toward zinc ions, revealing that the fluorescence intensities vary with the alkyl group's size. This research opens avenues for using such derivatives in cellular fluorescent microscopic analysis, offering insights into zinc's biological roles (Mikata et al., 2009).
HIV-1 Replication Inhibitors
The search for effective HIV-1 replication inhibitors has led to the synthesis of various indole derivatives, including those structurally similar to the compound of interest. Che et al. (2015) identified novel N-arylsulfonyl-indole derivatives as potent inhibitors of HIV-1 replication, demonstrating the potential of such compounds in antiviral therapy (Che et al., 2015).
N-Methylation of Quinolines
Research on N-methylation of quinolines using CO2 and H2 highlights the synthetic utility of these reactions. He et al. (2017) achieved high yields of N-methyl-tetrahydroquinolines (MTHQs), showcasing the efficiency of using CO2 and H2 for the methylation of quinolines. This work underlines the importance of such methodologies in synthesizing useful chemicals and potential therapeutic agents (He et al., 2017).
Blood Coagulation Influences
The synthesis of propanoic acid amides derived from tetrahydroisoquinolines and their impact on blood coagulation has been explored. Limanskii et al. (2009) investigated how these compounds affect hemostasis, finding that certain derivatives can significantly decrease blood coagulation time. Such studies are essential for developing new therapeutic agents targeting blood coagulation disorders (Limanskii et al., 2009).
特性
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-3-19-6-9-22(10-7-19)28-26(32)25(31)27-18-24(30-13-15-33-16-14-30)21-8-11-23-20(17-21)5-4-12-29(23)2/h6-11,17,24H,3-5,12-16,18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBRSLMNFWNYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3015868.png)
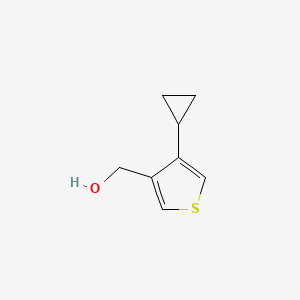
methanone](/img/structure/B3015870.png)
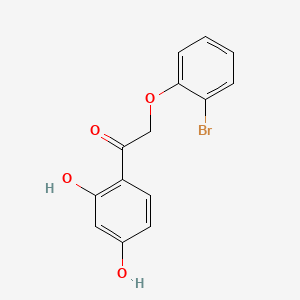
![N-(4-anilinophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3015872.png)
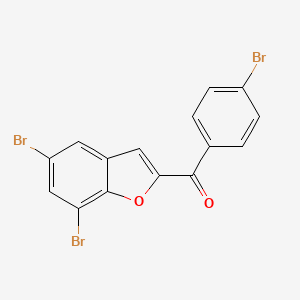
![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)
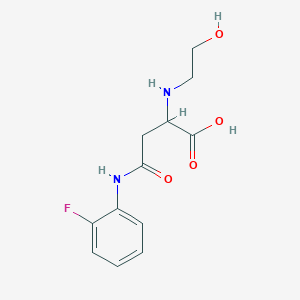
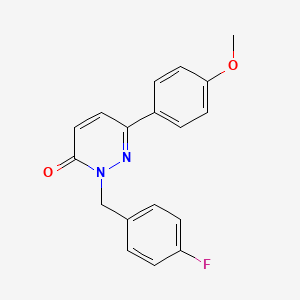
![5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B3015883.png)
